1-(4-Fluorobenzyl)piperazine

Descripción general

Descripción

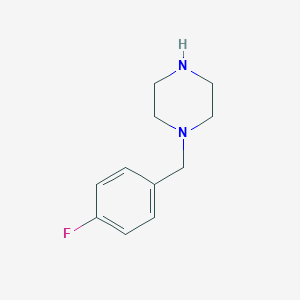

1-(4-Fluorobenzyl)piperazine (pFBP) is a benzyl-substituted piperazine derivative characterized by a piperazine ring (a six-membered heterocycle with two nitrogen atoms) linked to a 4-fluorobenzyl group. This structural motif confers unique physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry, neuropharmacology, and synthetic organic chemistry.

- Structural Features: The fluorine atom at the para position of the benzyl group enhances electronegativity and metabolic stability compared to non-fluorinated analogs .

- Applications: Therapeutic Potential: pFBP serves as a fragment in developing tyrosinase inhibitors for anti-melanogenic agents and as a building block for hydroxyethylamine-based antimalarial compounds . Anticancer Activity: The 4-fluorobenzyl and piperazine moieties are critical for cytotoxicity in cancer cell lines, with IC₅₀ values ranging from 0.09–11.7 μM . Designer Drug: pFBP is identified in illicit markets for its psychostimulatory effects, often compared to MDMA and amphetamine derivatives .

Métodos De Preparación

La síntesis de OSM-S-446 implica la construcción del andamiaje de tienopirimidina, seguido de la completación del andamiaje de aminotienopirimidina halogenado. La ruta sintética normalmente incluye los siguientes pasos:

Construcción del andamiaje de tienopirimidina: Esto implica la formación de la estructura central a través de una serie de reacciones orgánicas, incluyendo ciclización y transformaciones de grupos funcionales.

Halogenación: La introducción de átomos de halógeno en el andamiaje para aumentar la reactividad y la actividad biológica del compuesto.

Aminación: La adición de grupos amino al andamiaje para formar la estructura final de aminotienopirimidina.

Los métodos de producción industrial para OSM-S-446 aún están en desarrollo, ya que el compuesto se utiliza principalmente en entornos de investigación.

Análisis De Reacciones Químicas

OSM-S-446 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales del compuesto, lo que podría alterar su actividad biológica.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

OSM-S-446 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: El compuesto se utiliza como bloque de construcción para sintetizar nuevos análogos con potencial actividad biológica.

Biología: Se estudia OSM-S-446 por sus efectos en los sistemas biológicos, particularmente su actividad contra Plasmodium falciparum.

Medicina: El compuesto se está investigando como un posible fármaco antimalárico, con estudios que se centran en su eficacia, toxicidad y mecanismo de acción.

Mecanismo De Acción

El mecanismo de acción de OSM-S-446 implica la inhibición de la asparaginil-tRNA sintetasa de Plasmodium falciparum. Esta enzima es esencial para la síntesis de proteínas en el parásito, y su inhibición conduce a la interrupción de la traducción de proteínas y la activación de la respuesta de inanición de aminoácidos. OSM-S-446 actúa como un pro-inhibidor, formando un aducto covalente con la enzima, lo que bloquea su actividad. Este mecanismo es específico para la enzima del parásito, con efectos mínimos en su contraparte humana .

Comparación Con Compuestos Similares

Structural Comparison

Piperazine derivatives are broadly classified into benzylpiperazines and phenylpiperazines , differing in substituent attachment (benzyl vs. aryl group). Key structural analogs of pFBP include:

Key Observations :

- Fluorine vs. Other Halogens : The 4-fluorine in pFBP improves lipophilicity and binding affinity compared to BZP or brominated analogs (e.g., 1-(4-bromobenzyl)piperazine) .

- Benzyl vs. Phenyl Substitution : Benzylpiperazines (pFBP, BZP) exhibit psychostimulant effects, while phenylpiperazines (TFMPP, mCPP) target serotonin receptors, modulating mood and appetite.

Pharmacological Comparison

Receptor Affinity and Selectivity

- pFBP: Limited direct receptor data, but structural analogs like DPFE (a 4-fluorobenzyl-containing mGlu5 PAM) show potent allosteric modulation of metabotropic glutamate receptors.

- TFMPP/mCPP : Activate 5-HT₁B/5-HT₂C receptors, reducing locomotor activity in rodents at 1–10 mg/kg doses.

- BZP : Primarily dopaminergic effects, mimicking amphetamine at 50–100 mg doses in humans.

Key Observations :

- Fluorinated benzylpiperazines (pFBP) demonstrate superior tyrosinase inhibition compared to non-fluorinated analogs.

- Brominated analogs exhibit higher antimalarial activity, likely due to increased electrophilicity.

Toxicity and Abuse Potential

Key Observations :

Actividad Biológica

1-(4-Fluorobenzyl)piperazine (FBP) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of the biological activity of FBP, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a 4-fluorobenzyl group. Its molecular formula is C₁₂H₁₆FN₂. The presence of the fluorine atom significantly influences its biological activity and pharmacokinetic properties.

FBP interacts with various biological targets, primarily within neurotransmitter systems. Research indicates that it may affect serotonin and dopamine pathways, suggesting potential applications in treating mood disorders such as depression and anxiety . Additionally, it has been investigated for its role as a tyrosinase inhibitor, which is relevant for conditions related to hyperpigmentation.

Tyrosinase Inhibition

One of the most notable activities of FBP derivatives is their ability to inhibit tyrosinase (TYR), an enzyme crucial for melanin production. In a study evaluating various piperazine derivatives, one compound featuring the FBP structure exhibited an IC50 value of 0.18 μM against TYR from Agaricus bisporus, making it approximately 100-fold more active than the reference compound kojic acid (IC50 = 17.76 μM) . This inhibition is significant for developing treatments for hyperpigmentation disorders.

The following table summarizes key findings regarding the inhibitory effects of various FBP derivatives on TYR:

| Compound Name | IC50 (μM) | Notes |

|---|---|---|

| FBP Derivative 26 | 0.18 | Most active compound identified |

| Kojic Acid | 17.76 | Reference compound for comparison |

| Other Derivatives | Varied | Range from low micromolar to higher concentrations |

Neurotransmitter Interaction

FBP's interactions with neurotransmitter receptors have also been explored. Preliminary studies suggest that this compound may influence serotonin and dopamine receptor activity, which could be beneficial in treating psychiatric disorders. The structural modifications in FBP can lead to variations in receptor affinity and selectivity, impacting its therapeutic efficacy.

Case Studies and Research Findings

Several studies have highlighted the potential of FBP derivatives in various applications:

- Antimelanogenic Effects : Research demonstrated that certain FBP derivatives could reduce melanin synthesis without exhibiting cytotoxicity in B16F10 melanoma cells . This finding supports their use in cosmetic formulations aimed at skin lightening.

- Dopamine Pathway Modulation : A study investigating the effects of piperazine derivatives on dopamine receptors suggested that modifications to the FBP structure could enhance its binding affinity, potentially leading to new treatments for conditions like schizophrenia .

- Synthesis and Optimization : Ongoing research focuses on optimizing the synthesis of FBP analogs to improve their biological activity against specific targets, including TYR and various neurotransmitter receptors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Fluorobenzyl)piperazine and its derivatives?

The synthesis typically involves coupling reactions between this compound and benzoyl chlorides or benzoic acids under basic conditions. For example, derivatives are synthesized by reacting this compound with benzoyl chlorides in dichloromethane (DCM) and N,N-diisopropylethylamine (EDIPA) under microwave irradiation (50°C, 200 W, 10 min). Purification is achieved via crystallization with diethyl ether or flash chromatography using ethyl acetate/hexane gradients .

Q. How is compound purity validated during synthesis?

Purity is assessed using HPLC (>97% purity threshold), supported by ESI-MS and HRMS to confirm molecular weights. Nuclear magnetic resonance (NMR; ¹H and ¹³C) is used to verify structural integrity, with cross-referencing of spectral data against computational predictions .

Q. What are the primary biological targets of this compound derivatives?

Key targets include tyrosine kinases (e.g., EGFR, Aurora A), tyrosinase (in melanogenesis), and enzymes like acetylcholinesterase. These derivatives also exhibit cytotoxicity against cancer cell lines and antimicrobial activity .

Q. What safety precautions are critical when handling this compound?

The compound is classified as a combustible solid (WGK 2) and requires storage in a dry, cool environment. Personal protective equipment (gloves, goggles, respirator) is mandatory due to acute oral toxicity (Category 4) and respiratory system risks .

Advanced Research Questions

Q. How do substituent modifications on the benzoyl ring influence tyrosinase inhibition?

Ortho-substituents (e.g., nitro, trifluoromethyl) enhance inhibitory activity by forming halogen bonds and hydrophobic interactions with tyrosinase’s active site. For example, 2,4-dichloro and 2,4-dinitro derivatives achieve IC50 values of 0.79–0.96 µM, outperforming kojic acid (17.76 µM) .

Q. What computational methods are used to predict binding modes of kinase inhibitors?

Pharmacophore modeling (e.g., in silico grids) and molecular docking (AutoDock Vina) identify critical interactions, such as hydrogen bonding with catalytic residues (e.g., His263 in Aurora A) and π-π stacking with aromatic pockets. These models correlate with experimental IC50 values .

Q. How can contradictory activity data across biological assays be resolved?

Contradictions may arise from assay variability (e.g., substrate concentrations, pH). Standardization using internal controls (e.g., L-DOPA for tyrosinase assays) and orthogonal validation (e.g., kinetic studies, cellular uptake assays) are recommended. Cross-referencing with physicochemical parameters (logP, polar surface area) can explain permeability differences .

Q. What strategies optimize multi-target activity (e.g., dual kinase/tyrosinase inhibition)?

Fragment-based drug design leverages the 4-fluorobenzyl group’s versatility. Introducing polar groups (e.g., carboxyl, amine) enhances interactions with divergent active sites. For example, 4-aminophenyl derivatives show dual inhibition (IC50 = 3.81 µM for tyrosinase; 0.48 µM for Aurora A) .

Q. How do zinc-mediated nitroreduction protocols impact biological activity?

Reduction of nitro groups to amines (using Zn/HCl) increases hydrogen-bond donor capacity, improving affinity for enzymes like acetylcholinesterase. This modification shifts IC50 values from micromolar to nanomolar ranges in some derivatives .

Q. What are the limitations of current SAR studies for this compound class?

Limited data on off-target effects (e.g., hERG channel binding) and metabolic stability (CYP450 interactions) hinder clinical translation. Incorporating ADMET profiling (e.g., SwissADME) and in vivo pharmacokinetic studies is critical for advancing lead compounds .

Q. Methodological Recommendations

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (10 min vs. 24 h conventional) .

- Activity Validation : Pair enzymatic assays (e.g., mushroom tyrosinase) with cellular models (e.g., B16F10 melanoma cells) to confirm efficacy .

- Computational Workflow : Combine pharmacophore modeling (e.g., Schrödinger Phase) with MD simulations (AMBER) to refine binding hypotheses .

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSZCNKVJAVHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355314 | |

| Record name | 1-(4-Fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70931-28-1 | |

| Record name | 1-(4-Fluorobenzyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070931281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-FLUOROBENZYL) PIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-FLUOROBENZYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S99A94YLM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.